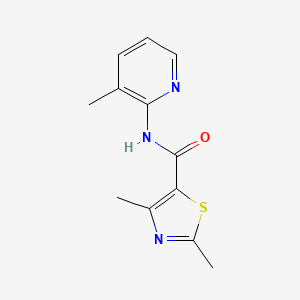![molecular formula C15H23N3O3 B2647777 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide CAS No. 2361824-00-0](/img/structure/B2647777.png)
2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide is a complex organic compound featuring both piperidine and pyrrolidine rings These heterocyclic structures are significant in medicinal chemistry due to their presence in numerous pharmacologically active compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives followed by the introduction of the pyrrolidine ring. Key steps include:
Acylation of Piperidine: The piperidine ring is acylated using prop-2-enoyl chloride under basic conditions.
Formation of Pyrrolidine Ring: The acylated piperidine is then reacted with a suitable pyrrolidine precursor under cyclization conditions.
Final Coupling: The intermediate is coupled with acetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving piperidine and pyrrolidine derivatives.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide would depend on its specific biological target. Generally, compounds with piperidine and pyrrolidine rings can interact with various enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-4-carboxamide share structural similarities and may exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxamide are structurally related and may have comparable applications.
Uniqueness
2-{1-[1-(prop-2-enoyl)piperidine-4-carbonyl]pyrrolidin-3-yl}acetamide is unique due to the combination of both piperidine and pyrrolidine rings in its structure. This dual presence can confer distinct pharmacological properties, making it a valuable compound for drug discovery and development.
Propiedades
IUPAC Name |
2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-2-14(20)17-7-4-12(5-8-17)15(21)18-6-3-11(10-18)9-13(16)19/h2,11-12H,1,3-10H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHOWGSKSWRECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647695.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2647696.png)



![8-ethoxy-5-[(4-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2647704.png)
![N2-(2-methoxyethyl)-[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B2647706.png)


![Ethyl 2-(4-(dimethylamino)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2647713.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2647714.png)


